molecular formula C7H15BrO2S B2978172 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane CAS No. 5755-80-6

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane

Cat. No.: B2978172
CAS No.: 5755-80-6
M. Wt: 243.16
InChI Key: WSGZEZOFXLQKKQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane is an organic compound with the molecular formula C7H15BrO2S. It is a brominated alkane that features a sulfonyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-methylpropane-2-sulfonyl)propane. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted alkanes, alkenes, and various sulfonyl derivatives. The specific products depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromo-3-(2-methylpropane-2-sulfonyl)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane involves its reactivity as a brominated alkane. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its action depend on the specific application

Properties

IUPAC Name

2-(3-bromopropylsulfonyl)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO2S/c1-7(2,3)11(9,10)6-4-5-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGZEZOFXLQKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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